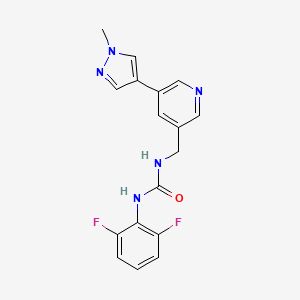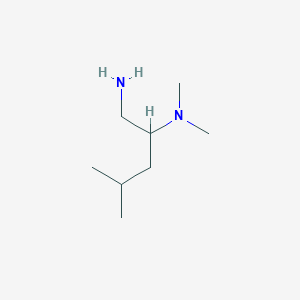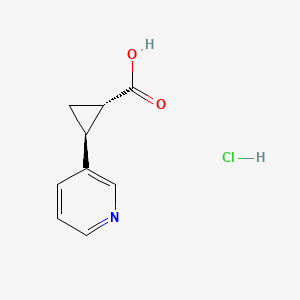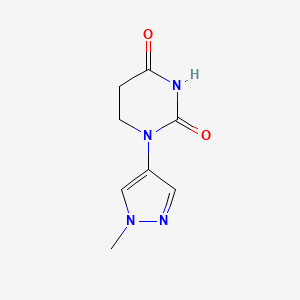
1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a potent inhibitor of certain protein kinases and has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Anticancer Potential
The compound demonstrates significant potential in cancer research. Hafez and El-Gazzar (2020) synthesized a series of pyridine derivatives, including ones similar to the specified compound, which showed high antitumor activity against liver, colon, and breast cancer cell lines. Particularly, a derivative featuring a pyridine with p-fluorophenyl urea showed the most potent activity, hinting at the effectiveness of such structures in anticancer applications (Hafez & El-Gazzar, 2020).
Hydrogel Formation
Lloyd and Steed (2011) explored the use of a similar urea derivative in forming hydrogels. They found that the compound's ability to form gels and its physical properties can be tuned by varying the anion identity. This suggests potential applications in material science, particularly in the development of hydrogels with specific mechanical properties (Lloyd & Steed, 2011).
Fluorinated Heterocycles Synthesis
Sloop, Bumgardner, and Loehle (2002) highlighted the use of similar compounds in the synthesis of fluorinated heterocycles. These structures, containing fluorine atoms, are significant in medicinal chemistry due to their unique properties, indicating a broad range of potential applications in drug design and pharmaceutical research (Sloop et al., 2002).
Hydrogen Bonding and Complexation
Chien et al. (2004) studied the hydrogen bonding and cytosine complexation of pyrid-2-yl ureas, closely related to the compound . Their findings are important in understanding molecular interactions, which can have implications in designing molecules for biological applications and drug design (Chien et al., 2004).
Structural and Crystallographic Studies
Cho et al. (2015) conducted a study on the crystal structure of chlorfluazuron, a molecule with a structure similar to the requested compound. Understanding the crystal structures of such compounds can have significant implications in material science and pharmaceutical research, as crystallography is key in determining molecular conformation and interactions (Cho et al., 2015).
Metallo-Supramolecular Macrocycle Formation
Troff et al. (2012) explored the formation of metallo-supramolecular macrocycles using pyridine-substituted urea ligands. These findings are relevant in the field of supramolecular chemistry, where such macrocycles have applications in catalysis, drug delivery, and material science (Troff et al., 2012).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-24-10-13(9-22-24)12-5-11(6-20-8-12)7-21-17(25)23-16-14(18)3-2-4-15(16)19/h2-6,8-10H,7H2,1H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZDTAXBECYLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2853554.png)

![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)
![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)
![7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2853559.png)
![2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid](/img/structure/B2853562.png)
![2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B2853563.png)



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2853569.png)
